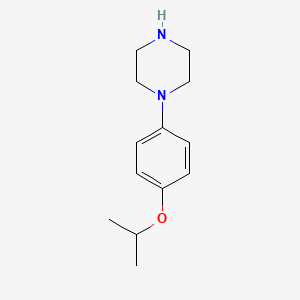

1-(4-Isopropoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

144881-51-6 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(4-propan-2-yloxyphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 |

InChI Key |

NKCMBWBXIPEFRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Current Research Landscape and Academic Significance of 1 4 Isopropoxyphenyl Piperazine

Contextualization within Medicinal Chemistry Research

In the vast field of medicinal chemistry, the piperazine (B1678402) heterocycle is one of the most frequently utilized nitrogen-containing rings in the design of therapeutic agents. mdpi.com It is a key structural component in numerous drugs approved by the U.S. Food and Drug Administration (FDA) for a wide array of therapeutic applications, including antipsychotic, antihistamine, antianginal, and antidepressant treatments. mdpi.comnih.gov The piperazine ring's prevalence stems from its favorable physicochemical properties, such as enhancing solubility and its chemical reactivity, which facilitates its incorporation into complex molecules. mdpi.comnih.gov

Derivatives of piperazine are actively investigated for their potential to treat a range of conditions, including cancer, neurological disorders, and infectious diseases. ontosight.aimdpi.com Specifically, the 1-arylpiperazine scaffold, to which 1-(4-Isopropoxyphenyl)piperazine belongs, is a well-established pharmacophore. This structural class is particularly recognized for its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets. ontosight.ai The exploration of such derivatives continues to be a vibrant area of research, aimed at developing novel therapeutic agents with improved efficacy and specificity. nih.gov

Role as a Privileged Scaffold in Ligand Design

The piperazine nucleus is widely regarded as a "privileged scaffold" in drug design. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The utility of the piperazine moiety lies in its unique conformational and physicochemical characteristics. It possesses two basic nitrogen atoms, which can be crucial for molecular interactions and can be modified to fine-tune a compound's basicity and, consequently, its pharmacokinetic profile. nih.govtaylorandfrancis.com

The structure of this compound, featuring the N-arylpiperazine core, serves as a versatile template for building libraries of compounds. The nitrogen atoms of the piperazine ring provide points for synthetic modification, allowing medicinal chemists to systematically alter the structure to optimize interactions with a specific biological target. nih.gov This scaffold approach is a powerful strategy in ligand design, enabling the development of molecules tailored for various receptors and enzymes. For instance, the piperazine ring can act as a linker to correctly position other pharmacophoric groups for optimal receptor binding. mdpi.comontosight.ai Derivatives based on this scaffold have been developed as selective serotonin (B10506) reuptake inhibitors (SSRIs), anticancer agents, and ligands for nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

Overview of Key Research Areas and Historical Developments

The research trajectory of piperazine derivatives began with their use as anthelmintic agents to treat worm infections. taylorandfrancis.comresearchgate.net Over the decades, their therapeutic potential has expanded dramatically. A significant area of investigation for phenylpiperazine derivatives, including structures related to this compound, is in neuropharmacology. These compounds are frequently studied as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in the pathophysiology of depression and anxiety. nih.govnih.gov Research has led to the synthesis of numerous derivatives with potent activity at these receptors, with some exhibiting profiles of partial agonists or antagonists. nih.govnih.gov

In recent years, the application of piperazine derivatives has extended into oncology and neurodegenerative diseases. mdpi.comnih.govnih.gov In cancer research, piperazine-containing compounds have been designed as antiproliferative agents targeting various cancer cell lines, including breast, lung, colon, and melanoma. mdpi.comnih.govnih.gov For neurodegenerative disorders like Alzheimer's disease, piperazine derivatives have been investigated for their neuroprotective effects, for example, by acting as agonists of the transient receptor potential canonical 6 (TRPC6) channel. nih.govnih.gov The development of advanced synthetic methods, such as photoredox-catalyzed C-H functionalization, has further broadened the structural diversity and potential applications of piperazine-based compounds. mdpi.com

| Research Area | Biological Target/Mechanism | Example Piperazine Derivative Class | Reported Activity |

|---|---|---|---|

| Neuropharmacology | Serotonin (5-HT) Receptors | 1-(Aryl)piperazines | Potent inhibition of serotonin reuptake; high affinity for 5-HT1A receptors (Ki = 0.12-0.63 nM for some derivatives). nih.govnih.gov |

| Oncology | Antiproliferative | Vindoline-piperazine conjugates | Significant growth inhibition (low micromolar GI50 values) against various human tumor cell lines. mdpi.comnih.gov |

| Neurodegenerative Diseases | TRPC6 Channel Agonism | Substituted Piperazines | Neuroprotective effects in models of Alzheimer's disease. nih.govnih.gov |

| Infectious Diseases | Antimicrobial | N, N'-disubstituted piperazines | Moderate to significant antibacterial and antifungal activities. ijpbs.netresearchgate.net |

Interdisciplinary Contributions to Chemical Biology

The study of this compound and its analogs contributes significantly to the field of chemical biology, which uses chemical tools to study and manipulate biological systems. These compounds serve as molecular probes to investigate the structure, function, and physiological roles of their biological targets. For example, by designing and synthesizing derivatives with high selectivity for a specific receptor subtype, researchers can dissect the contributions of that receptor to complex biological processes. nih.gov

Piperazine derivatives have been instrumental in elucidating signaling pathways. Studies on piperazine-based antioxidants have shed light on the IL-6/Nrf2 positive-feedback loop in protecting cells from oxidative damage. nih.gov Similarly, research into piperazine-based TRPC6 agonists has helped to uncover the role of store-operated calcium entry in neuronal function and its potential as a therapeutic strategy in Alzheimer's disease. nih.gov The development of prodrugs based on piperazine scaffolds is another area of contribution, offering a strategy to improve the delivery and efficacy of drugs targeting the central nervous system. mdpi.com Through structure-activity relationship (SAR) studies, the piperazine scaffold helps medicinal chemists and chemical biologists understand the molecular basis of ligand-receptor interactions, guiding the design of more effective and selective therapeutic agents. nih.gov

| Derivative Class | Biological Activity / Target | Key Finding |

|---|---|---|

| 1,2,4-trisubstituted piperazines | 5-HT1A and 5-HT2A receptor ligands | Some derivatives showed properties of postsynaptic 5-HT1A partial agonists. nih.gov |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin reuptake inhibition | Identified potent inhibitors of 5-HT reuptake with antidepressant-like activity in animal models. nih.gov |

| Vindoline-piperazine conjugates | Anticancer agents | Conjugates showed low micromolar growth inhibition (GI50) values against breast and lung cancer cell lines. nih.gov |

| 4-acyl-2-substituted piperazine urea (B33335) derivatives | Anticancer agents | Demonstrated high selective anticancer activity against breast (MCF7) and lung (A549) cancer cells. nih.gov |

Synthetic Methodologies and Chemical Transformations of 1 4 Isopropoxyphenyl Piperazine

Diverse Synthetic Pathways to the 1-(4-Isopropoxyphenyl)piperazine Nucleus

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a classical and widely utilized method for the synthesis of arylpiperazines. researchgate.net This approach typically involves the reaction of an activated aryl halide with piperazine (B1678402). For the synthesis of this compound, this translates to the reaction of an aryl halide bearing an isopropoxy group at the para position with piperazine. The reactivity of the aryl halide is crucial and is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. researchgate.netpressbooks.pub

The general mechanism for SNAr involves the initial attack of the nucleophile (piperazine) on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnumberanalytics.com The aromaticity of the ring is then restored by the departure of the leaving group. numberanalytics.com

A common starting material for this synthesis is 1-fluoro-4-isopropoxybenzene. The high electronegativity of fluorine makes the ipso-carbon more susceptible to nucleophilic attack. The reaction is typically carried out in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require elevated temperatures to proceed at a reasonable rate. acsgcipr.org

Table 1: Examples of Nucleophilic Aromatic Substitution for Arylpiperazine Synthesis

| Aryl Halide | Nucleophile | Solvent | Conditions | Product | Reference |

| 1-Fluoro-4-nitrobenzene | Piperidine | Not specified | Not specified | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Nucleophile | Not specified | Not specified | Dinitro-substituted product | pressbooks.pub |

| 1-Fluoro-4-isopropoxybenzene | Piperazine | DMF/DMSO | Heat | This compound | General Knowledge |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds, offering a viable alternative to traditional SNAr reactions. nih.govorganic-chemistry.org These reactions are prized for their broad substrate scope, functional group tolerance, and often milder reaction conditions. organic-chemistry.org

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 1-bromo- or 1-iodo-4-isopropoxybenzene with piperazine. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylpiperazine and regenerate the Pd(0) catalyst. youtube.com

While the Suzuki coupling is primarily known for forming carbon-carbon bonds, modified conditions can be employed for C-N bond formation. However, the Buchwald-Hartwig amination is the more direct and commonly used palladium-catalyzed method for synthesizing arylpiperazines. orgsyn.orgresearchgate.net Recent advancements have even demonstrated the use of aryl mesylates as coupling partners, which are readily prepared from phenols. orgsyn.org

Table 2: Palladium-Catalyzed Synthesis of Arylpiperazines

| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Product | Reference |

| Aryl Chlorides/Bromides/Iodides | Ammonium Salts | Palladium Catalyst | Not specified | Primary Arylamines | organic-chemistry.org |

| Aryl Halides | Aqueous Ammonia (B1221849) | Palladium Catalyst/Ligand | Hydroxide Base | Primary Arylamines | organic-chemistry.org |

| 4-[¹⁸F]Fluoroiodobenzene | Piperazine | Pd(OAc)₂/RuPhos | NaOtBu | 1-(4-[¹⁸F]Fluorophenyl)piperazine | nih.gov |

| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Palladium Catalyst | Not specified | N-Boc-(2,3-dichlorophenyl)piperazine | mdpi.com |

Ring-Forming Cyclization Strategies for Piperazine Formation

The synthesis of the piperazine ring itself can be achieved through various cyclization strategies, which can be adapted to produce substituted piperazines like this compound. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

One established approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. nih.gov For instance, reacting an N-substituted diethanolamine with ammonia or a primary amine in the presence of hydrogen and a metal-containing supported catalyst can yield N-alkyl-piperazines. google.com While this method is more commonly used for N-alkyl derivatives, it highlights the principle of constructing the piperazine ring from a di-alcohol precursor. Another method involves the reaction of diethanolamine with compounds like urea (B33335) at elevated temperatures. google.com

More contemporary methods focus on the development of one-pot protocols. For example, the conversion of primary amines into piperazines can be achieved by cyclization with tosylbis(2-(tosyloxy)ethyl)amine, although this has been primarily applied to C-unsubstituted piperazines. nih.gov A novel approach utilizes the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to afford substituted piperazines. nih.govnih.govresearchgate.netmdpi.com This method offers a pathway to a variety of C- and N-substituted piperazines. nih.govnih.gov

Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These reactions can couple a propargyl unit with various diamine components, providing access to complex piperazine structures with good regio- and stereochemical control. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

Once the this compound core is synthesized, it serves as a versatile building block for the creation of a wide range of derivatives through functionalization of the second piperazine nitrogen and modification of the aromatic ring.

Functionalization of Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring in this compound is a key site for further chemical modification. This nitrogen atom can readily undergo a variety of reactions to introduce diverse substituents.

N-Alkylation: A common transformation is N-alkylation, which involves reacting the piperazine with an alkyl halide. researchgate.net This reaction is fundamental in the synthesis of many pharmaceutical compounds. mdpi.com For instance, the synthesis of the drug Cariprazine involves the N-alkylation of a substituted phenylpiperazine. mdpi.com Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: The piperazine nitrogen can also be acylated using acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Table 3: Functionalization of the Piperazine Nitrogen

| Reaction Type | Reagents | Product Type | Example Application | Reference |

| N-Alkylation | Alkyl Halide | N-Alkylpiperazine | Synthesis of N-butyl, N-hexyl, N-octyl, and N-dodecylpiperazines | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | Synthesis of CXCR4 antagonists | nih.gov |

| N-Acylation | Acyl Chloride/Anhydride | N-Acylpiperazine | General synthetic transformation | General Knowledge |

| N-Arylation | Aryl Halide, Pd Catalyst, Base | N,N'-Diarylpiperazine | Buchwald-Hartwig amination | nih.gov |

Modification of the Isopropoxyphenyl Moiety

The isopropoxyphenyl ring offers another handle for structural diversification, primarily through electrophilic aromatic substitution (SEAr) reactions. The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. wikipedia.org Since the para position is already occupied by the piperazine ring, electrophilic substitution will be directed to the ortho positions (positions 2 and 6 of the phenyl ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

These substitutions can introduce new functional groups onto the aromatic ring, which can then be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions.

It is important to consider the potential for side reactions, as the piperazine nitrogens can also react with electrophiles. Protection of the piperazine nitrogen may be necessary in some cases to achieve the desired regioselectivity on the aromatic ring.

Another potential modification is the transformation of the isopropoxy group itself, although this is generally less common than ring substitution. solubilityofthings.comorganic-synthesis.comchempedia.infoyoutube.comorganic-chemistry.org Under harsh conditions, ether cleavage could occur, but this would likely require reagents that could also affect other parts of the molecule.

Introduction of Bridging Linkers and Bioisosteres

The introduction of bridging linkers and the application of bioisosteric replacement are key strategies in medicinal chemistry to modulate the pharmacological profile of a lead compound. cambridgemedchemconsulting.comnih.gov These modifications can influence a molecule's size, shape, electron distribution, and lipophilicity, which in turn can affect its biological activity, selectivity, and pharmacokinetic properties. nih.gov

In the context of this compound analogues, replacing the piperazine ring with bridged structures has been explored to impart structural rigidity. For instance, the substitution of the piperazine moiety with 3,8-diaza[3.2.1]bicyclooctane has been investigated in a series of dopamine (B1211576) transporter (DAT) inhibitors. nih.gov This modification aimed to create more conformationally constrained analogues. nih.gov Similarly, replacing the piperazine ring with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane has also been reported. nih.gov

Bioisosteric replacement of the piperazine ring itself is another common strategy. enamine.net For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some drug candidates. enamine.net The goal of such replacements is to create a new molecule with similar biological properties but with improved characteristics, such as attenuated toxicity or modified pharmacokinetics. cambridgemedchemconsulting.com The following table provides examples of bioisosteric replacements for the piperazine moiety.

| Original Moiety | Bioisosteric Replacement | Reference |

| Piperazine | 3,8-Diazabicyclo[3.2.1]octane | nih.gov |

| Piperazine | (1S, 4S)-2,5-Diazabicyclo[2.2.1]heptane | nih.gov |

| Piperazine | Spiro-diamine Analogue | enamine.net |

| Piperazine | Dipyrrolidine | nih.gov |

| Homopiperazine | Pyrrolo[3,4-c]pyrrole | blumberginstitute.org |

The introduction of different linkers between the this compound core and another part of the molecule is also a widely used technique. For example, in the development of microtubule-destabilising agents, the stilbene (B7821643) linking group in combretastatin (B1194345) A-4 was modified, and various piperazine derivatives were introduced. rsc.org This approach led to the synthesis of a series of compounds with potent antiproliferative activity. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. rsc.org Therefore, the stereoselective synthesis or chiral resolution of racemic mixtures is of paramount importance in the pharmaceutical industry. rsc.orgwikipedia.org

For analogues of this compound that possess stereocenters, several methods can be employed to obtain enantiomerically pure compounds.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer, thus avoiding the loss of 50% of the material inherent in resolution methods. wikipedia.org A notable method for the asymmetric synthesis of α-substituted piperazines involves the asymmetric lithiation-trapping of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine (B7772259) or its surrogate. nih.gov This technique allows for the direct functionalization of the piperazine ring to yield enantiopure products. nih.gov Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen atom can significantly impact the yield and enantioselectivity of this reaction. nih.gov

Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. wikipedia.org Common techniques include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.net Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov The choice of mobile phase and the nature of the substituents on the analyte can significantly influence the separation. nih.govresearchgate.net

Capillary Electrophoresis (CE): This technique can be used for the chiral separation of cationic piperazine derivatives. nih.gov Using a chiral selector, such as sulfated β-cyclodextrin, allows for the efficient separation of enantiomers. nih.gov Optimization of parameters like buffer pH, selector concentration, and the use of organic modifiers is crucial for achieving good resolution. nih.gov

Pre-column Derivatization: In this indirect method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net For instance, 1-(1,4-benzodioxane-2-formyl)piperazine enantiomers have been resolved after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.net

The following table summarizes some chiral resolution techniques applicable to piperazine derivatives.

| Technique | Principle | Example Application | Reference |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. | Asymmetric lithiation-trapping of N-Boc piperazine. | nih.gov |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. | Resolution of racemic tartaric acid with (+)-cinchotoxine. | wikipedia.org |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based CSPs. | nih.gov |

| Chiral Capillary Electrophoresis | Separation of enantiomers in a capillary using a chiral selector in the buffer. | Separation of cationic piperazine derivatives using sulfated β-cyclodextrin. | nih.gov |

| Pre-column Derivatization | Formation of diastereomers with a chiral derivatizing agent followed by separation on an achiral column. | Resolution of 1-(1,4-benzodioxane-2-formyl)piperazine enantiomers using GITC. | researchgate.net |

Reaction Optimization and Scalability Considerations for Research Synthesis

The transition of a synthetic route from a small-scale laboratory setting to a larger scale for extensive research or pre-clinical studies requires careful optimization of reaction conditions and consideration of scalability.

For syntheses involving this compound derivatives, several factors need to be addressed. In multi-step syntheses, optimizing each step is crucial. For instance, in the synthesis of piperazine-containing drugs, the formation of the piperazine ring or its N-alkylation are key steps that often require optimization. mdpi.com The use of excess reagents, as seen in the synthesis of Venetoclax where an excess of piperazine was used to minimize double addition, is a common strategy that may need to be re-evaluated for large-scale synthesis due to cost and purification challenges. mdpi.com

Microwave-enhanced synthesis has been employed to accelerate reactions, such as the Perkin reaction used to generate an acrylic acid intermediate in the synthesis of combretastatin A-4 analogues. rsc.org While efficient on a lab scale, the scalability of microwave reactions needs to be assessed for larger quantities.

The choice of coupling reagents is another important consideration. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and Mukaiyama's reagent have been used for amide bond formation in the synthesis of piperazine derivatives. rsc.org For larger scale synthesis, factors such as cost, safety, and the ease of removal of by-products become more critical.

Purification methods also need to be scalable. While column chromatography is a standard purification technique in the lab, it can be cumbersome and expensive for large quantities. mdpi.com Developing crystallization or extraction procedures for product isolation is often preferred for larger scale work.

Finally, detailed mechanistic studies can aid in optimizing reaction conditions. For example, understanding the role of the electrophile and distal N-substituent in the asymmetric lithiation of N-Boc piperazines allowed for strategies to improve yield and enantioselectivity, which is crucial for a scalable and efficient process. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Optimization of 1 4 Isopropoxyphenyl Piperazine Based Compounds

Influence of Aryl Substituents on Receptor Affinity and Selectivity

The nature and position of substituents on the aryl ring attached to the piperazine (B1678402) core are critical determinants of a compound's interaction with biological targets. mdpi.com SAR studies have consistently shown that modifications to this aromatic portion can dramatically alter both the potency and selectivity profile of the resulting derivatives.

For instance, in the context of androgen receptor (AR) antagonism for prostate cancer treatment, the substitution pattern on the phenyl ring is crucial. Research on a series of N-arylpiperazine derivatives demonstrated that while a phenyl ring at the 4-position of the piperazine was effective, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities against LNCaP prostate cancer cells and significant AR antagonistic potency. mdpi.com Conversely, replacing the phenyl ring with other aryl groups like benzyl or pyridine did not enhance this activity. mdpi.com

In the realm of aminergic G protein-coupled receptors (GPCRs), the aryl moiety plays a key role in establishing high-affinity interactions. mdpi.comnih.gov For agonists of the 5-HT1A receptor, an essential interaction occurs between the aromatic ring of the ligand and a phenylalanine residue (Phe6.52) in the receptor binding pocket. mdpi.comnih.gov The presence of specific substituents, such as a 2-methoxyphenyl group, is a common feature in many high-affinity 5-HT1A ligands. acs.org Similarly, for dopamine (B1211576) D2 and D3 receptors, aromatic substituents like 2,3-dichlorophenyl at the 4-position of the piperazine ring have been evaluated to understand their effect on the coplanarity between the piperazine and the aromatic ring, which influences receptor binding. semanticscholar.org

The introduction of a 4,5-dihydrothiazole substituent onto the aryl ring of the arylpiperazine scaffold has been explored to investigate how this modification affects the affinity profile for serotoninergic receptors and to assess potential anticancer activities. nih.gov This highlights the strategy of using aryl substituents not just to modulate affinity for a primary target but also to introduce new pharmacological properties.

Table 1: Effect of Aryl Substituents on Androgen Receptor (AR) Antagonism and LNCaP Cell Cytotoxicity This table is for illustrative purposes and synthesizes data concepts from the text.

| Compound Type | Aryl Group | Substitution Position | AR Antagonistic Potency | LNCaP Cytotoxicity (IC50) |

|---|---|---|---|---|

| Lead Compound | Phenyl | - | Potent | 3.67 µM mdpi.com |

| Derivative 1 | Benzyl | - | Less Potent | > 10 µM |

| Derivative 2 | Pyridine | - | Less Potent | > 10 µM |

| Derivative 3 | Phenyl | ortho-substituent | Relatively Strong mdpi.com | Moderate to Strong mdpi.com |

Impact of Piperazine Ring Substitutions on Pharmacological Profile

Substitutions directly on the piperazine ring itself, particularly on the second nitrogen atom (N4), are a common strategy for elaborating the structure and modulating the pharmacological profile. The piperazine ring is more than a simple linker; its nitrogen atoms are often essential for activity, and their basicity and steric environment influence receptor interactions. mdpi.comnih.gov

Studies on dopamine D3 receptor ligands have shown that N-substitution on the piperazine ring can accommodate a variety of heterocyclic groups, including substituted indoles. nih.gov Interestingly, these modifications can be made via linkers (e.g., amide or methylene) without sacrificing high affinity and selectivity for the D3 receptor. nih.gov This suggests that the N-substituent explores a different region of the binding pocket. The basicity of the piperazine nitrogens is also a key factor; a loss of basicity due to certain N-substitutions did not negatively impact D2/D3 receptor affinity, indicating that these specific nitrogen atoms may not be involved in critical hydrogen bonding or ionic interactions with these targets. nih.gov

In the development of androgen receptor antagonists, it was found that both nitrogen atoms in the piperazine ring are essential for potency. mdpi.com Replacing the arylpiperazine group with other heterocyclic structures resulted in a loss of cytotoxicity, underscoring the importance of the intact piperazine scaffold for this particular activity. mdpi.com The piperazine ring's two primary nitrogen atoms can also enhance the pharmacokinetic properties of drug candidates due to their appropriate pKa, which increases water solubility and bioavailability. nih.gov

Exploration of Linker Modifications and Their Conformational Implications

Modification of this linker can lead to significant changes in biological activity. For example, the introduction of a 3-carbon propylene linker between the nitrogen atoms of a thiazine and a piperazine ring was shown to enhance anti-inflammatory properties. mdpi.com The conformational restriction imposed by modifying the linker can be a deliberate design strategy. In a series of D2/D3 receptor ligands designed as analogs of aripiprazole and cariprazine, replacing a flexible alkyl spacer with a more rigid interphenylene spacer was proposed to introduce conformational constraint, which in turn altered the binding mode at the receptors. mdpi.com

The length of the linker can also fine-tune affinities for multiple receptors. In the design of multi-target serotonergic ligands, linkers of 2 to 5 atoms have been used to achieve the desired affinity profile at 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.org This demonstrates that the linker's role is to optimally position the terminal pharmacophore in relation to the arylpiperazine core to engage with the respective receptor binding sites.

Bioisosteric Replacements and Their Effects on Target Engagement

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design used to enhance efficacy, reduce toxicity, and improve pharmacokinetics. ctppc.orgpatsnap.comufrj.br This principle has been widely applied to the arylpiperazine scaffold.

Bioisosteric replacement can be applied to any part of the 1-(4-isopropoxyphenyl)piperazine structure. The phenyl ring, for instance, can be replaced by other aromatic heterocycles like pyridine or thiophene to modulate target engagement. semanticscholar.org An example of this is the development of the antihistamine mepyramine, where a phenyl moiety was replaced by a pyridyl group, leading to a successful drug. researchgate.net

The piperazine ring itself can be a subject of bioisosteric replacement. Piperazine and its close analog homopiperazine have been used as scaffolds in drug design, and a wide range of bioisosteres have been developed to refine potency and selectivity. nih.gov For example, in a series of D2/D3 receptor ligands, a 1,3-benzodioxole subunit was chosen based on isosteric relationships with an indoleamide subunit from a previously successful compound. semanticscholar.org This type of replacement aims to maintain the key interactions with the receptor while potentially improving other properties of the molecule. The replacement of a carboxylic acid with a tetrazole ring in drugs like losartan is a classic example of how bioisosterism can improve bioavailability and stability. ctppc.org

Development of Functional Selectivity Profiles through Structural Diversification

Structural diversification of the arylpiperazine scaffold allows for the development of compounds with tailored functional selectivity, meaning they can stabilize specific receptor conformations to elicit a desired downstream signaling response (e.g., agonist, antagonist, partial agonist). mdpi.com The modular nature of arylpiperazines makes them ideal for such diversification, enabling modifications that can shift a compound's activity from an antagonist to an agonist or tune its selectivity between different receptor subtypes. mdpi.comresearchgate.netnih.gov

A key example is seen in ligands for serotonin (B10506) receptors. By modifying the terminal fragment of a long-chain arylpiperazine, the functional activity can be dramatically altered. For the 5-HT1A receptor, derivatives with different terminal groups can act as either antagonists (like WAY-100635) or agonists. acs.org This highlights how different structural motifs can engage with the receptor to produce distinct functional outcomes.

This strategy is also used to create compounds that target multiple receptors with a specific desired profile. For instance, arylpiperazine derivatives have been designed as mixed 5-HT7R/5-HT1AR/5-HT2AR ligands. acs.org By carefully selecting the aryl group, linker, and terminal fragment, researchers can fine-tune the affinity at each target to create a compound with a polypharmacological profile optimized for treating complex conditions like psychosis or autism spectrum disorder. acs.orgnih.gov In one study, this knowledge-based design approach successfully identified compounds that were 5-HT7R and 5-HT1AR preferring agonists. acs.org

Table 2: Functional Selectivity of Arylpiperazine Derivatives at Serotonin Receptors This table is for illustrative purposes and synthesizes data concepts from the text.

| Compound | Key Structural Feature | Primary Target(s) | Functional Activity |

|---|---|---|---|

| WAY-100635 | 2-methoxyphenyl piperazine; specific terminal amide | 5-HT1AR | Antagonist acs.org |

| LP-211 | Arylpiperazine with specific linker/terminal group | 5-HT7R | Agonist acs.org |

| Compound 1 | Long-chain arylpiperazine | 5-HT7R / 5-HT1AR | Dual Ligand acs.org |

| Compound 3 | Long-chain arylpiperazine | 5-HT7R / 5-HT1AR / 5-HT2AR | Mixed Ligand acs.org |

Rational Design Strategies Based on SAR Insights

The collective insights gained from SAR studies form the basis for the rational design of new, optimized this compound-based compounds. mdpi.com This process involves systematically exploring how structural modifications affect biological activity to identify key features that influence potency, selectivity, and safety. oncodesign-services.com By understanding these relationships, medicinal chemists can refine chemical structures to improve therapeutic potential. mdpi.com

Rational design strategies often employ computational methods alongside synthetic chemistry. oncodesign-services.com For example, after identifying that a compound has a good affinity for D2/D3 receptors, docking studies can be used to understand its binding mode. mdpi.com This information, combined with SAR data, can then guide the design of new analogs with improved properties, such as the introduction of conformational restrictions to enhance selectivity. mdpi.com

Computational and Theoretical Investigations of 1 4 Isopropoxyphenyl Piperazine and Analogues

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-(4-isopropoxyphenyl)piperazine, interacts with its biological target at the molecular level.

Research on arylpiperazine derivatives has extensively utilized molecular docking to explore their interactions with various receptors. For instance, studies have investigated the binding of these compounds to the androgen receptor, which is relevant in the context of prostate cancer. nih.govnih.gov These docking studies help to identify key amino acid residues in the receptor's binding pocket that form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the ligand. nih.gov The insights gained from these models are pivotal for designing derivatives with enhanced potency and selectivity.

In the context of other therapeutic targets, molecular docking has been employed to study the interaction of piperazine (B1678402) derivatives with human acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.govresearchgate.net These studies have revealed that derivatives can bind to both the catalytic and peripheral anionic sites of the enzyme, highlighting the structural features that govern these interactions. nih.govresearchgate.net For example, the presence of specific substituents on the phenylpiperazine scaffold can significantly influence the binding mode and affinity.

Furthermore, molecular docking studies on arylpiperazine derivatives as potential anticancer agents have explored their interactions with targets like topoisomerase II. mdpi.com These computational analyses, often coupled with experimental validation, provide a detailed picture of the ligand-target interactions, guiding the synthesis of new compounds with improved anticancer activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. iupac.orgyoutube.comfigshare.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.

For arylpiperazine derivatives, QSAR studies have been instrumental in designing and predicting their cytotoxic activity against cancer cell lines. nih.gov By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, researchers can develop models that guide the synthesis of more potent anticancer agents. nih.govnih.gov

In the realm of central nervous system disorders, QSAR studies have been applied to aryl alkanol piperazine derivatives to understand their antidepressant activities. nih.gov These models have identified key descriptors that influence the inhibition of serotonin (B10506) and noradrenaline reuptake, providing valuable insights for the design of novel antidepressants. nih.gov For example, descriptors such as the highest occupied molecular orbital (HOMO) energy and dipole moment have been found to be significant in these models. nih.gov

The application of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provides a more detailed understanding of the steric and electrostatic fields around the molecules, which are crucial for their interaction with the target receptor. nih.gov These studies help in visualizing the favorable and unfavorable regions for substitution on the arylpiperazine scaffold, thereby facilitating the design of compounds with enhanced affinity and selectivity.

Density Functional Theory (DFT) Calculations and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT calculations provide valuable information about the electronic properties of molecules, such as their reactivity, stability, and spectroscopic characteristics. nih.gov

For arylpiperazine derivatives, DFT calculations have been employed to study their optimized molecular structures and electronic features. researchgate.net These studies provide insights into the geometric parameters and the distribution of electron density within the molecules, which are crucial for understanding their chemical behavior. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is often investigated using DFT calculations. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

In the study of arylpiperazine derivatives, FMO analysis helps to understand their electronic transitions and reactivity. bhu.ac.in The distribution of the HOMO and LUMO across the molecule can indicate the regions that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. youtube.com This information is critical for predicting how these molecules will interact with their biological targets.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that illustrates the charge distribution of a molecule in three dimensions. researchgate.netlibretexts.org The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). bhu.ac.innih.gov

For this compound and its analogues, MEP analysis is a powerful tool for identifying the electrophilic and nucleophilic sites. researchgate.netnih.gov These maps provide a visual representation of the regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding, with a receptor. researchgate.netchemrxiv.org This information is invaluable for understanding ligand-receptor recognition and for designing molecules with improved binding affinity. nih.gov

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dntb.gov.ua MD simulations provide detailed information about the dynamic behavior of biological macromolecules and their complexes with ligands, offering insights into their stability and conformational changes. dntb.gov.uanih.govmdpi.comnih.gov

In the context of this compound analogues, MD simulations have been used to investigate the stability of ligand-receptor complexes predicted by molecular docking. polyu.edu.hk By simulating the complex in a realistic environment (e.g., in water), researchers can assess the stability of the binding pose and identify any conformational changes that may occur upon ligand binding. nih.govpolyu.edu.hk

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. polyu.edu.hkmdpi.com Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often employed to estimate the binding free energy from the MD simulation trajectories. polyu.edu.hkmdpi.com These studies are crucial for validating docking results and for refining the design of new inhibitors. polyu.edu.hk

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. frontiersin.orgmdpi.comnih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for new compounds that possess the desired features, a process known as virtual screening. mdpi.comfrontiersin.org

For arylpiperazine derivatives, pharmacophore models have been developed based on the known active compounds for a particular target. nih.govresearchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The generated pharmacophore can then be used to screen virtual libraries of compounds to identify novel scaffolds with potential biological activity. mdpi.comnih.gov

Virtual screening campaigns based on pharmacophore models have been successful in identifying new hits for various targets, including those relevant to cancer and neurodegenerative diseases. researchgate.netfrontiersin.org The identified hits can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally, thus accelerating the drug discovery process.

In Silico Prediction of Interaction Mechanisms

Computational, or in silico, methods are pivotal in modern drug discovery for predicting how a ligand, such as this compound or its analogues, might interact with a biological target at a molecular level. These techniques provide insights into the binding modes, affinities, and the thermodynamic forces driving the interaction, thereby guiding the synthesis and optimization of new drug candidates. The primary in silico approaches used for this purpose are molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

Detailed Research Findings

Research on phenylpiperazine derivatives has employed these computational tools to elucidate their mechanisms of action against various biological targets. While studies focusing exclusively on the this compound scaffold are not extensively detailed in publicly available literature, the broader class of phenylpiperazine analogues has been the subject of significant computational investigation. These studies provide a strong framework for predicting the interaction mechanisms of the target compound.

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of phenylpiperazine analogues. For instance, docking studies on various phenylpiperazine derivatives have revealed key interactions with the active sites of several receptors.

In studies of piperazine derivatives as potential anticancer agents, molecular docking has shown that these compounds can bind to both the DNA minor groove and the DNA-Topo II complex. The stability of these interactions is often attributed to a combination of hydrogen bonds and hydrophobic interactions. For example, docking of certain quinazolinone derivatives containing a piperazine moiety into the active site of DNA revealed hydrogen bond interactions with nucleotides such as DC 4, DG 5, and DG 13.

Similarly, computational docking of phenylpiperazine derivatives into the active site of cyclooxygenase-2 (COX-2) has demonstrated interactions with key residues, corroborating their potential as anti-inflammatory agents. In the context of dopaminergic ligands, docking analysis of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines into the dopamine (B1211576) D2 receptor suggested two possible binding orientations, with the more stable one involving a salt bridge with the Asp114 residue.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds based on their structural features. For a series of arylpiperazine derivatives investigated for their anti-proliferative activity, a QSAR model indicated that the activity was strongly dependent on descriptors like MATS7c, MATS3e, maxwHBa, and WPSA-3. Such models are valuable for designing more potent compounds by optimizing these descriptors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. For a potent dopaminergic ligand, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, MD simulations were used to establish its mode of interaction with the dopamine D2 receptor, confirming the stability of the predicted docked pose. In another study, MD simulations of piperazine-activated MDEA solution were used to understand the molecular mechanisms of CO2 absorption, highlighting the role of piperazine in this process.

The combination of these in silico techniques provides a comprehensive understanding of the potential interaction mechanisms of this compound and its analogues with various biological targets. The isopropoxy group at the para position of the phenyl ring is expected to influence the compound's hydrophobic interactions within the binding pocket of a receptor. The specific nature and strength of these interactions can be predicted and analyzed using the computational methods described.

Data Tables

The following tables summarize findings from in silico studies on various analogues of this compound, illustrating the types of data generated through these computational investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.